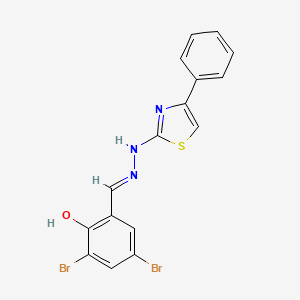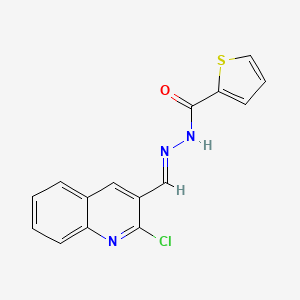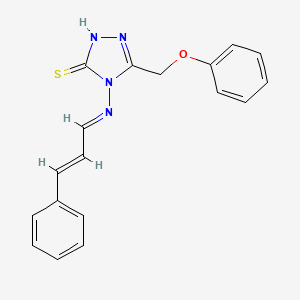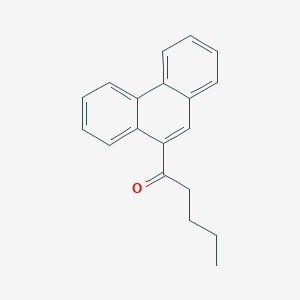
3,5-Dibromo-2-hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-DIBROMO-2-HYDROXYBENZALDEHYDE (4-PHENYL-1,3-THIAZOL-2(3H)-YLIDENE)HYDRAZONE is a complex organic compound with the molecular formula C16H11Br2N3OS and a molecular weight of 453.158 g/mol . This compound is known for its unique chemical structure, which includes both bromine and thiazole moieties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIBROMO-2-HYDROXYBENZALDEHYDE (4-PHENYL-1,3-THIAZOL-2(3H)-YLIDENE)HYDRAZONE typically involves the condensation of 3,5-dibromo-2-hydroxybenzaldehyde with 4-phenyl-1,3-thiazol-2-ylidene hydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of a catalyst like acetic acid to facilitate the condensation process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
3,5-DIBROMO-2-HYDROXYBENZALDEHYDE (4-PHENYL-1,3-THIAZOL-2(3H)-YLIDENE)HYDRAZONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Aplicaciones Científicas De Investigación
3,5-DIBROMO-2-HYDROXYBENZALDEHYDE (4-PHENYL-1,3-THIAZOL-2(3H)-YLIDENE)HYDRAZONE has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3,5-DIBROMO-2-HYDROXYBENZALDEHYDE (4-PHENYL-1,3-THIAZOL-2(3H)-YLIDENE)HYDRAZONE involves its interaction with specific molecular targets and pathways. The compound’s bromine and thiazole moieties play a crucial role in its reactivity and biological activity. It is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity and influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dibromo-2-hydroxybenzaldehyde: Shares the same benzaldehyde core but lacks the thiazole moiety.
4-Phenyl-1,3-thiazole-2-ylidene hydrazine: Contains the thiazole moiety but lacks the dibromo-hydroxybenzaldehyde structure.
Uniqueness
The uniqueness of 3,5-DIBROMO-2-HYDROXYBENZALDEHYDE (4-PHENYL-1,3-THIAZOL-2(3H)-YLIDENE)HYDRAZONE lies in its combined bromine and thiazole functionalities, which confer distinct chemical and biological properties not found in the individual components .
Propiedades
Fórmula molecular |
C16H11Br2N3OS |
|---|---|
Peso molecular |
453.2 g/mol |
Nombre IUPAC |
2,4-dibromo-6-[(E)-[(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C16H11Br2N3OS/c17-12-6-11(15(22)13(18)7-12)8-19-21-16-20-14(9-23-16)10-4-2-1-3-5-10/h1-9,22H,(H,20,21)/b19-8+ |
Clave InChI |
CHNHZGSHCVGQFG-UFWORHAWSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=CSC(=N2)N/N=C/C3=C(C(=CC(=C3)Br)Br)O |
SMILES canónico |
C1=CC=C(C=C1)C2=CSC(=N2)NN=CC3=C(C(=CC(=C3)Br)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-6-benzyl-2-(4-butoxy-3-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11969207.png)
![(5Z)-3-Hexyl-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969209.png)

![1-Methyl-4-{5-[4-(propan-2-yl)phenyl]thieno[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B11969219.png)
![(2E)-6-benzyl-2-[3-methoxy-4-(pentyloxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11969232.png)


![1,3-Bis{4-[3-(4-methylphenyl)propyl]phenyl}acetone](/img/structure/B11969245.png)


![(5Z)-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969250.png)


![(5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969268.png)
